2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide
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Overview
Description
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxy-4-(2-phenylethoxy)benzaldehyde with malononitrile in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to further reactions, such as condensation with an appropriate amide, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the cyano group converted to an amine.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The phenylethoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(3-ethoxy-4-hydroxy-5-(phenylthio)methyl)phenyl-2-propenamide
- 2-Cyano-3-(4-methoxyphenyl)acrylamide
- 2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide
Uniqueness
2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the methoxy and phenylethoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds .
Properties
CAS No. |
920506-64-5 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c1-23-18-12-15(11-16(13-20)19(21)22)7-8-17(18)24-10-9-14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3,(H2,21,22) |
InChI Key |
RLPSDZIOGZYFOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
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